molecular formula C27H33NO3 B1233432 N-(4-Carboxyphenyl)retinamide CAS No. 74193-17-2

N-(4-Carboxyphenyl)retinamide

Cat. No.: B1233432
CAS No.: 74193-17-2
M. Wt: 419.6 g/mol
InChI Key: OZBUFFXESDBEHG-FXILSDISSA-N
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Description

Retinamidic acid is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is a derivative of retinoic acid, which is a metabolite of vitamin A. Retinoic acid plays a crucial role in various biological processes, including cell growth, differentiation, and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of retinamidic acid typically involves the reaction of retinoic acid with an amine derivative. One common method is the reaction of retinoic acid with 4-aminobenzoic acid under specific conditions to form retinamidic acid. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of retinamidic acid often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

Retinamidic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of retinamidic acid can lead to the formation of oxidized retinamidic acid derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Retinamidic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its role in cell growth, differentiation, and apoptosis.

    Medicine: Retinamidic acid is investigated for its potential therapeutic applications, including cancer treatment and skin disorders.

    Industry: It is used in the production of pharmaceuticals and cosmetic products

Mechanism of Action

Retinamidic acid exerts its effects primarily through binding to nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors regulate the transcription of genes involved in cell growth, differentiation, and apoptosis. The binding of retinamidic acid to these receptors alters their conformation, leading to changes in gene expression and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Retinamidic acid is similar to other retinoids, such as:

Uniqueness

What sets retinamidic acid apart from these similar compounds is its specific structure and the unique biological pathways it influences. While other retinoids also bind to RARs and RXRs, retinamidic acid may have distinct effects on gene expression and cellular processes, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

74193-17-2

Molecular Formula

C27H33NO3

Molecular Weight

419.6 g/mol

IUPAC Name

4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoic acid

InChI

InChI=1S/C27H33NO3/c1-19(11-16-24-21(3)10-7-17-27(24,4)5)8-6-9-20(2)18-25(29)28-23-14-12-22(13-15-23)26(30)31/h6,8-9,11-16,18H,7,10,17H2,1-5H3,(H,28,29)(H,30,31)/b9-6+,16-11+,19-8+,20-18+

InChI Key

OZBUFFXESDBEHG-FXILSDISSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)C(=O)O)/C)/C

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)C(=O)O)C)C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)C(=O)O)C)C

74193-17-2

Synonyms

4-(hydroxycarbophenyl)retinamide
N-(4-carboxyphenyl)retinamide

Origin of Product

United States

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